molecular formula C13H15NO B1350448 [4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]methanol CAS No. 773870-17-0

[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]methanol

Cat. No.: B1350448
CAS No.: 773870-17-0
M. Wt: 201.26 g/mol
InChI Key: IWIUMZSUGZEFOJ-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

[4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl]methanol plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in the ubiquitin-proteasome system, which is crucial for protein degradation and regulation . The compound’s interactions with these enzymes suggest that it may influence protein stability and turnover, thereby affecting various cellular processes.

Cellular Effects

The effects of this compound on cells and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with the ubiquitin-proteasome system can lead to changes in protein degradation rates, which in turn can affect cell cycle regulation and apoptosis . Additionally, its impact on mitochondrial function and autophagy processes has been noted, suggesting a role in maintaining cellular homeostasis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It has been found to bind to the active sites of enzymes involved in the ubiquitin-proteasome system, thereby inhibiting or activating these enzymes . This binding can lead to changes in gene expression and protein synthesis, ultimately influencing cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation products can have different biochemical activities . Long-term exposure to the compound in in vitro and in vivo studies has revealed its potential to alter cellular metabolism and gene expression over time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been found to have minimal toxic effects, while higher doses can lead to adverse effects such as oxidative stress and cellular damage . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its beneficial effects without causing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to protein degradation and lipid metabolism. The compound interacts with enzymes and cofactors involved in these pathways, influencing metabolic flux and metabolite levels . Its role in the ubiquitin-proteasome system highlights its importance in maintaining protein homeostasis and regulating cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects . The compound’s distribution within tissues is also influenced by its binding affinity to various biomolecules.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound has been found to localize to specific organelles, such as mitochondria and lysosomes, where it participates in key biochemical processes . Targeting signals and post-translational modifications play a role in directing the compound to these compartments, ensuring its proper function within the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]methanol typically involves the reaction of 4-bromobenzyl alcohol with 2,5-dimethylpyrrole under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst. The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired product .

Industrial Production Methods

This includes optimizing reaction conditions, using larger reactors, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

[4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl]methanol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl]methanol has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    [4-(1H-pyrrol-1-yl)phenyl]methanol: Similar structure but lacks the dimethyl groups on the pyrrole ring.

    [4-(2,5-dimethyl-1H-pyrrol-1-yl)benzaldehyde: An oxidized form of the compound.

    [4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid: Another oxidized derivative.

Uniqueness

The presence of the dimethyl groups on the pyrrole ring in [4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]methanol imparts unique chemical properties, such as increased steric hindrance and altered electronic distribution. These features can influence the compound’s reactivity and interactions with other molecules, making it distinct from its analogs .

Properties

IUPAC Name

[4-(2,5-dimethylpyrrol-1-yl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO/c1-10-3-4-11(2)14(10)13-7-5-12(9-15)6-8-13/h3-8,15H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWIUMZSUGZEFOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=CC=C(C=C2)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10377290
Record name [4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10377290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

773870-17-0
Record name [4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10377290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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